molecular formula C11H20N2O2 B15192076 Hydrazinium, 1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)-1-methacryloyl-, hydroxide, inner CAS No. 83483-15-2

Hydrazinium, 1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)-1-methacryloyl-, hydroxide, inner

Cat. No.: B15192076
CAS No.: 83483-15-2
M. Wt: 212.29 g/mol
InChI Key: TUWIRFWFWFRIJN-UHFFFAOYSA-N
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Description

Hydrazinium, 1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)-1-methacryloyl-, hydroxide, inner is a complex organic compound with a unique structure that includes a hydrazinium core, a methacryloyl group, and a hydroxy-methyl-butenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hydrazinium, 1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)-1-methacryloyl-, hydroxide, inner typically involves multiple steps. One common method includes the reaction of 1,1-dimethylhydrazine with methacryloyl chloride under controlled conditions to form the methacryloyl derivative. This intermediate is then reacted with 2-hydroxy-2-methyl-3-butenyl bromide in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Hydrazinium, 1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)-1-methacryloyl-, hydroxide, inner can undergo various chemical reactions including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methacryloyl group or the hydroxy-methyl-butenyl side chain.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Hydrazinium, 1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)-1-methacryloyl-, hydroxide, inner has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of Hydrazinium, 1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)-1-methacryloyl-, hydroxide, inner involves its interaction with specific molecular targets. The methacryloyl group can undergo polymerization, while the hydrazinium core can interact with biological molecules, potentially inhibiting enzymes or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Hydrazinium, 1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)-1-acryloyl-, hydroxide, inner
  • Hydrazinium, 1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)-1-benzoyl-, hydroxide, inner

Uniqueness

Hydrazinium, 1,1-dimethyl-1-(2-hydroxy-2-methyl-3-butenyl)-1-methacryloyl-, hydroxide, inner is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the methacryloyl group allows for polymerization, while the hydroxy-methyl-butenyl side chain provides additional sites for chemical modification.

Properties

CAS No.

83483-15-2

Molecular Formula

C11H20N2O2

Molecular Weight

212.29 g/mol

IUPAC Name

1-[dimethyl-(2-methylprop-2-enoylamino)azaniumyl]-2-methylbut-3-en-2-olate

InChI

InChI=1S/C11H20N2O2/c1-7-11(4,15)8-13(5,6)12-10(14)9(2)3/h7H,1-2,8H2,3-6H3,(H,12,14)

InChI Key

TUWIRFWFWFRIJN-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)N[N+](C)(C)CC(C)(C=C)[O-]

Origin of Product

United States

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